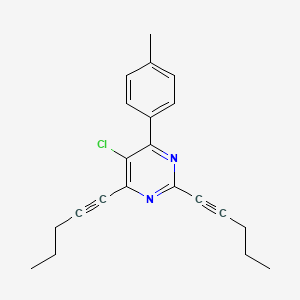
5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine is a useful research compound. Its molecular formula is C21H21ClN2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C21H21ClN2, with a molecular weight of approximately 336.87 g/mol. The compound features a chlorine atom at the 5-position of the pyrimidine ring, two pent-1-yn-1-yl groups at the 2 and 4 positions, and a p-tolyl group at the 6 position. This specific arrangement contributes to its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Assembly : Similar to other pyrimidine derivatives, this compound has shown potential as an inhibitor of tubulin assembly. This inhibition disrupts microtubule dynamics, which is crucial for cell division and proliferation .
- Antiproliferative Effects : Studies have indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. The presence of alkyne substituents may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Interaction with Biological Targets : The compound's unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications in cancer treatment and other diseases.
Case Studies
Several studies have evaluated the biological activity of pyrimidine derivatives similar to this compound:
- Study on Anticancer Activity : Research demonstrated that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, such as HeLa cells. The mechanism involves disruption of microtubule dynamics leading to mitotic delay and apoptosis .
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, suggesting that modifications in the pyrimidine structure can lead to enhanced biological properties .
Comparative Analysis
The following table summarizes the structural features and biological activities of several compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Chloro-pyrimidine | Chlorinated pyrimidine | Antimicrobial | Lacks alkyne substituents |
| 2-Amino-pyrimidine | Amino group substitution | Antiviral | Different functional group |
| 4-Pyridone | Oxygen instead of nitrogen in ring | Antifungal | Different heteroatom |
| Pyridazinone | Contains a different heterocyclic structure | Antimicrobial | Different ring system |
| This compound | Chlorinated pyrimidine with alkyne groups | Potential anticancer agent | Unique combination of alkyne and aryl groups |
Properties
Molecular Formula |
C21H21ClN2 |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
5-chloro-4-(4-methylphenyl)-2,6-bis(pent-1-ynyl)pyrimidine |
InChI |
InChI=1S/C21H21ClN2/c1-4-6-8-10-18-20(22)21(17-14-12-16(3)13-15-17)24-19(23-18)11-9-7-5-2/h12-15H,4-7H2,1-3H3 |
InChI Key |
GGMKEFMQHSNJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C(=NC(=N1)C#CCCC)C2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















